molecular formula C10H13BO3 B131537 2-(2-Methoxyphenyl)-1,3,2-dioxaborinane CAS No. 141522-26-1

2-(2-Methoxyphenyl)-1,3,2-dioxaborinane

Cat. No. B131537
M. Wt: 192.02 g/mol
InChI Key: DMLJJKWGSAIDFF-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-1,3,2-dioxaborinane is a compound that belongs to the class of organoboron compounds characterized by a 1,3,2-dioxaborinane ring structure. This class of compounds is known for its diverse chemical properties and potential applications in various fields, including material science and organic synthesis. The presence of a methoxyphenyl group in the compound suggests potential electron-donating properties and could influence the molecule's reactivity and stability.

Synthesis Analysis

The synthesis of compounds related to 2-(2-Methoxyphenyl)-1,3,2-dioxaborinane often involves the reaction of organophosphorus or organoboron precursors with appropriate diols or other nucleophilic agents. For example, the reaction of Lawesson's Reagent with dihydric alcohols can lead to the formation of 1,3,2-dioxaphosphorinane derivatives . Although the exact synthesis of 2-(2-Methoxyphenyl)-1,3,2-dioxaborinane is not detailed in the provided papers, similar synthetic strategies could be employed, utilizing boron-containing precursors and methoxyphenyl-substituted diols.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(2-Methoxyphenyl)-1,3,2-dioxaborinane has been studied using techniques such as X-ray crystallography and NMR spectroscopy. These studies reveal that the dioxaborinane ring can adopt a nearly planar conformation, and the orientation of substituents on the ring can significantly affect the molecule's overall conformation . For instance, electron-donating groups like methoxyphenyl tend to adopt an equatorial position in the chair conformation of the dioxane ring, which is related to the dioxaborinane structure .

Chemical Reactions Analysis

The reactivity of 2-(2-Methoxyphenyl)-1,3,2-dioxaborinane would be influenced by the electron-donating methoxy group and the unique properties of the dioxaborinane ring. While specific reactions of this compound are not discussed in the provided papers, related organoboron compounds have been shown to participate in various chemical transformations, including hydrolytic stability and interactions with nucleophiles . The presence of the methoxy group could also facilitate reactions through its electron-donating effects, potentially stabilizing transition states or intermediates.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(2-Methoxyphenyl)-1,3,2-dioxaborinane would be expected to include stability characteristics, such as hydrolytic stability, which has been observed in similar dioxaborinane compounds . The electronic properties, such as dipole moments and chemical shifts in NMR, can be influenced by the orientation of substituents and the electronic nature of the dioxaborinane ring . Additionally, the mesomorphic properties of related cyano derivatives suggest potential applications in liquid-crystalline materials, indicating that the methoxyphenyl derivative could also exhibit interesting dielectric properties .

Scientific Research Applications

Catalytic Processes

2-(2-Methoxyphenyl)-1,3,2-dioxaborinane has been employed in catalytic processes. For instance, a study demonstrated its use in cross-coupling reactions involving aryl sulfamates and aryl neopentylglycolboronates, highlighting its potential in organic synthesis under mild conditions (Jezorek et al., 2014).

Liquid Crystals and Electrooptic Devices

This compound has been involved in the synthesis of cyano derivatives with significant applications in liquid-crystalline mixtures for electrooptic display devices. These derivatives are characterized by their low nematic-isotropic transition temperatures and high positive dielectric anisotropy (Bezborodov & Lapanik, 1991).

Conformational Analysis

Research has been conducted on the conformational analysis of 2-methoxy-2-oxo-1,3,2-dioxaphosphorinane and its analogs, which are structurally similar to 2-(2-Methoxyphenyl)-1,3,2-dioxaborinane. This study aimed at understanding the stabilities of various conformers, contributing to the broader understanding of such molecules (Vafaei-Nezhad, Ghiasi, & Shafiei, 2020).

Emission Properties

The compound has been studied for its emission properties, particularly in terms of its solid-state emission behavior and potential applications in optoelectronics. This includes the study of polymorphism, chromic effects, and crystallization-induced emission enhancement (Galer et al., 2014).

Ferroelectric Liquid Crystalline Materials

Derivatives of 2-Phenyl-1,3,2-dioxaborinane, structurally related to the subject compound, have been synthesized and found to form chiral smectic C phases at ambient temperatures. These derivatives exhibit ferroelectric properties, making them promising for liquid crystalline materials used in displays (Matsubara, Takahashi, Seto, & Imazaki, 1990).

Conformational Behavior

The conformational behavior of similar compounds, like 2-isopropyl-5-methyl-5-methoxymethyl-1,3,2-dioxaborinane, has been investigated, revealing insights into the molecular dynamics and stability of these molecules (Valiakhmetova & Kuznetsov, 2017).

properties

IUPAC Name

2-(2-methoxyphenyl)-1,3,2-dioxaborinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO3/c1-12-10-6-3-2-5-9(10)11-13-7-4-8-14-11/h2-3,5-6H,4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMLJJKWGSAIDFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCCO1)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00569147
Record name 2-(2-Methoxyphenyl)-1,3,2-dioxaborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00569147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxyphenyl)-1,3,2-dioxaborinane

CAS RN

141522-26-1
Record name 2-(2-Methoxyphenyl)-1,3,2-dioxaborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00569147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
YM Chung, B Raman, KH Ahn - Tetrahedron, 2006 - Elsevier
The fluorescence sensing of primary amines as their neutral forms has been studied with bis(oxazolinyl)phenols (Me-BOP, Ph-BOP), which are efficiently synthesized starting from …
Number of citations: 18 www.sciencedirect.com
H Chaumeil, S Signorella, C Le Drian - Tetrahedron, 2000 - Elsevier
The cross-coupling reaction of 3-iodo-4-methoxybenzoic acid methylester with sterically hindered arylboronic esters and especially 5,5-dimethyl-2-mesityl-1,3,2-dioxaborinane, is …
Number of citations: 106 www.sciencedirect.com
Y Kitamura, A Sakurai, T Udzu, T Maegawa… - Tetrahedron, 2007 - Elsevier
Heterogeneous Pd/C-catalyzed Suzuki–Miyaura cross-coupling reaction of aryl boronic esters with aryl bromides was successfully carried out in aqueous media at room temperature …
Number of citations: 97 www.sciencedirect.com

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